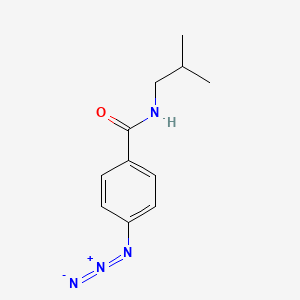

4-Azido-N-isobutyl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)7-13-11(16)9-3-5-10(6-4-9)14-15-12/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQWDRZOTMRFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Azido N Isobutyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Azido-N-isobutyl-benzamide in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to assign every proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For 4-Azido-N-isobutyl-benzamide, the spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, and the protons of the isobutyl group. The aromatic region would likely display a complex pattern due to the para-substitution of the azido (B1232118) and amide groups. The protons on the benzene (B151609) ring form an AA'BB' system, typically appearing as two sets of doublets. The isobutyl group protons would present as a doublet for the two methyl groups, a multiplet for the methine (-CH) proton, and a doublet for the methylene (B1212753) (-CH₂) protons adjacent to the amide nitrogen. The amide proton (N-H) typically appears as a broad singlet or a triplet, depending on the solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). The spectrum for 4-Azido-N-isobutyl-benzamide would be expected to show signals for the carbonyl carbon of the amide, the four distinct aromatic carbons (with the carbon attached to the azide (B81097) group being significantly influenced by the nitrogen atoms), and the three unique carbons of the isobutyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Azido-N-isobutyl-benzamide Predicted values are based on the analysis of similar structures such as N-isobutylbenzamide and other substituted benzamides. nih.govacs.org

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | ~7.8-8.0 (d, 2H) | ~118-145 |

| Aromatic | Ar-H | ~7.0-7.2 (d, 2H) | |

| Amide | N-H | ~8.2-8.5 (br s, 1H) | |

| Carbonyl | C=O | - | ~167-169 |

| Methylene | -CH₂- | ~3.2 (t, 2H) | ~47-49 |

| Methine | -CH- | ~1.9-2.1 (m, 1H) | ~28-30 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of 4-Azido-N-isobutyl-benzamide and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 4-Azido-N-isobutyl-benzamide (C₁₁H₁₄N₄O), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value, confirming the molecular formula with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): While the thermal lability of the azide group can be a challenge, GC-MS analysis, if successful, provides information on both the retention time (a measure of purity) and the mass spectrum. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways would likely include the loss of a nitrogen molecule (N₂) from the azide group, cleavage of the isobutyl group, and formation of the azidobenzoyl cation. The fragmentation pattern of the parent compound, N-isobutylbenzamide, often shows a prominent peak corresponding to the benzoyl cation. nist.gov

Table 2: Predicted Mass Spectrometry Fragments for 4-Azido-N-isobutyl-benzamide

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₁H₁₄N₄O]⁺ | 218.12 | Molecular Ion |

| [M-N₂]⁺ | [C₁₁H₁₄N₂O]⁺ | 190.11 | Loss of nitrogen from azide |

| [M-C₄H₉]⁺ | [C₇H₅N₄O]⁺ | 177.05 | Loss of isobutyl radical |

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes of Azide and Amide Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. sci-hub.se For 4-Azido-N-isobutyl-benzamide, the IR spectrum is dominated by the characteristic absorptions of the azide and secondary amide groups.

The most prominent and diagnostic peak is the strong, sharp absorption band from the asymmetric stretching vibration of the azide group (N₃), which appears in a relatively uncluttered region of the spectrum. The secondary amide group gives rise to several distinct bands: the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The spectrum of the related N-isobutylbenzamide shows characteristic peaks for the amide and alkyl groups, which serve as a reference. chegg.com

Table 3: Characteristic Infrared Absorption Frequencies for 4-Azido-N-isobutyl-benzamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| C-H Stretch (Aromatic) | Aryl C-H | ~3030-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isobutyl C-H | ~2870-2960 | Medium-Strong |

| N₃ Asymmetric Stretch | Azide | ~2100-2160 | Strong, Sharp |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1630-1650 | Strong |

| N-H Bend (Amide II) | Amide N-H | ~1530-1550 | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 4-Azido-N-isobutyl-benzamide and can be adapted for quantitative analysis. ethernet.edu.etscribd.com A reversed-phase HPLC method is typically developed for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected onto a nonpolar stationary phase, such as a C18 column. A polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities, starting materials, or byproducts. google.com

Detection is commonly performed using a UV-Vis detector set to a wavelength where the aromatic system of the benzamide (B126) absorbs strongly. The purity of the sample is determined by integrating the area of the peak corresponding to 4-Azido-N-isobutyl-benzamide and expressing it as a percentage of the total area of all detected peaks. A pure sample should ideally exhibit a single, sharp, and symmetrical peak.

Table 4: Example HPLC Method for Purity Analysis of 4-Azido-N-isobutyl-benzamide

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Mechanistic Investigations and Computational Studies of 4 Azido N Isobutyl Benzamide Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics of the Azide (B81097) Group

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the aryl azide moiety within 4-Azido-N-isobutyl-benzamide. The azide group (–N₃) is well-understood as a linear, 16-electron system with a zwitterionic resonance structure, which contributes to its unique reactivity.

Calculations reveal that the terminal nitrogen atom of the azide possesses the highest electron density and acts as a nucleophile, while the central nitrogen is electrophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In aryl azides, the HOMO is typically localized on the azide group and the aromatic ring, while the LUMO is often a π* orbital of the azide. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability. acs.org For instance, a smaller HOMO-LUMO gap suggests higher reactivity. acs.org

The electronic nature of the substituent at the para-position of the phenyl ring significantly modulates the energetics of the azide group. The N-isobutyl-benzamide group is generally considered to have an electron-withdrawing effect, which can influence the energy levels of the frontier orbitals. DFT calculations can precisely quantify these effects, providing values for bond lengths, vibrational frequencies, and partial atomic charges. These theoretical investigations confirm that the azide group is an electron-rich moiety poised for reaction, particularly with electron-deficient partners. nih.gov

Table 1: Representative DFT-Calculated Parameters for an Aryl Azide System (Note: These are illustrative values for a generic para-substituted aryl azide and would require specific calculation for 4-Azido-N-isobutyl-benzamide.)

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 4.5 to 6.5 eV |

| Nα–Nβ Bond Length | Bond length between the first two nitrogen atoms | ~1.25 Å |

| Nβ–Nγ Bond Length | Bond length between the last two nitrogen atoms | ~1.15 Å |

| Mulliken Charge on Nα | Partial charge on the nitrogen attached to the ring | -0.20 to -0.30 |

| Mulliken Charge on Nγ | Partial charge on the terminal nitrogen | -0.35 to -0.45 |

Data compiled from principles discussed in computational chemistry literature. researchgate.net

Computational Modeling of Azide-Involved Reaction Mechanisms (e.g., 1,3-Dipolar Cycloaddition Pathways)

The azide group is famously reactive in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". mdpi.com Computational modeling is essential for mapping the potential energy surfaces of these reactions, identifying transition states, and determining activation barriers. For 4-Azido-N-isobutyl-benzamide reacting with an alkyne, this cycloaddition yields a stable triazole ring.

Theoretical studies on the Huisgen 1,3-dipolar cycloaddition between aryl azides and alkynes have explored whether the mechanism is concerted (a single transition state) or stepwise (involving a diradical intermediate). mdpi.com DFT calculations generally support a concerted, though often asynchronous, mechanism for the thermal reaction. The calculations can predict the activation energy, which is typically high for the uncatalyzed reaction, explaining the need for copper(I) or ruthenium catalysts that significantly lower this barrier. researchgate.net

For the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), computational models investigate the complete catalytic cycle. This includes the formation of a copper-acetylide intermediate, coordination of the azide to the copper center, the subsequent cycloaddition step, and finally, protonolysis to release the triazole product and regenerate the catalyst. These models help to rationalize the high efficiency and regioselectivity (formation of the 1,4-disubstituted triazole) of the CuAAC reaction. mdpi.comresearchgate.net The electronic properties of the N-isobutyl-benzamide substituent, as determined in section 4.1, would be a key input for these mechanistic models.

Molecular Dynamics Simulations for Conformational Analysis of the N-isobutyl-benzamide Scaffold

While quantum mechanics is ideal for studying electronic structure and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of the larger N-isobutyl-benzamide scaffold over time. nih.gov MD simulations model the molecule as a collection of atoms connected by springs (bonds) and governed by a force field, which approximates the potential energy of the system.

For 4-Azido-N-isobutyl-benzamide, MD simulations can reveal:

Conformational Preferences: The molecule is not static. The isobutyl group and the amide bond can rotate, leading to different low-energy conformations. MD simulations can sample these conformations and determine their relative populations. cam.ac.uk

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can show how the molecule's conformation changes in different environments and how it interacts with the solvent.

Flexibility and Dynamics: The simulations provide a movie of the molecule's movements, highlighting the flexibility of the isobutyl chain and the rotational barrier around the amide C-N bond. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket. acs.org

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Stability of the molecule's conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the isobutyl tail. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds (e.g., the amide bond). | Reveals preferred rotational states (rotamers) and conformational substates. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance. | Characterizes solvation shells and specific interactions with the solvent. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed (e.g., with water). | Quantifies solvent interactions and intramolecular H-bonding potential. |

These parameters are standard outputs from MD simulation analysis software. nih.govacs.org

Structure-Reactivity Relationships Derived from Quantum Chemical Calculations of Substituent Effects

The reactivity of the azide group is highly sensitive to the electronic nature of the substituents on the aromatic ring. Structure-reactivity relationships, often quantified using the Hammett equation, can be derived from quantum chemical calculations. The Hammett constant (σ) for a given substituent describes its electron-donating or electron-withdrawing character.

A study of para-substituted phenyl azides showed a good linear relationship between the DFT-calculated electrophilicity index (ω) and the experimental Hammett constants (σp). mdpi.com

Electron-withdrawing groups (EWGs) , which have positive σp values, increase the electrophilicity of the azide, making it more reactive towards nucleophiles and in certain cycloadditions. They stabilize the transition state of the reaction.

Electron-donating groups (EDGs) , which have negative σp values, decrease the electrophilicity but can increase the nucleophilicity of the azide, enhancing its reactivity towards electrophiles.

The N-isobutyl-benzamide group at the para position is an EWG due to the resonance and inductive effects of the carbonyl group. Quantum chemical calculations can be used to compute a theoretical σp value for this specific substituent, allowing its effect on the azide's reactivity to be predicted and compared with other substituted aryl azides. This allows for a rational design of azide-containing molecules with tailored reactivity for specific applications. acs.org

Table 3: Hammett Constants (σp) and Their Influence on Aryl Azide Reactivity

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Expected Impact on Azide Reactivity |

| -NO₂ | +0.78 | Strong Electron-Withdrawing | Increases electrophilicity, enhances reactivity in many cycloadditions. |

| -CN | +0.66 | Strong Electron-Withdrawing | Increases electrophilicity. |

| -CONHCH₂(CH₃)₂ (modeled) | ~ +0.36 | Moderate Electron-Withdrawing | Moderately increases electrophilicity. |

| -Cl | +0.23 | Weak Electron-Withdrawing | Slightly increases electrophilicity. |

| -H | 0.00 | Neutral | Baseline reactivity. |

| -CH₃ | -0.17 | Weak Electron-Donating | Slightly decreases electrophilicity. |

| -OCH₃ | -0.27 | Moderate Electron-Donating | Decreases electrophilicity, may increase nucleophilicity. |

| -NH₂ | -0.66 | Strong Electron-Donating | Strongly decreases electrophilicity, increases nucleophilicity. |

Values adapted from established Hammett constant tables and principles discussed in structure-reactivity studies. mdpi.comacs.org

In Silico Molecular Docking Studies for Exploring Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 4-Azido-N-isobutyl-benzamide) when bound to a second molecule (a receptor, typically a protein). scialert.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. mdpi.com

The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (4-Azido-N-isobutyl-benzamide) and the target protein. mdpi.com

Docking Simulation: A scoring algorithm places the flexible ligand into the defined binding site of the rigid or semi-flexible receptor in many different conformations and orientations. scialert.net

Scoring and Analysis: Each pose is assigned a score, which estimates the binding free energy. Lower scores typically indicate more favorable binding. nih.gov The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. ekb.eg

For 4-Azido-N-isobutyl-benzamide, docking studies could explore its potential to bind to various enzymes or receptors. The N-isobutyl-benzamide scaffold is a common motif in pharmacologically active molecules. nih.govekb.eg Docking would reveal how the amide group might act as a hydrogen bond donor or acceptor, how the isobutyl group could fit into a hydrophobic pocket, and how the phenyl ring might engage in aromatic interactions. The azide group could also participate in interactions or simply serve as a vector for subsequent covalent modification via click chemistry if a suitable reaction partner is present.

Table 4: Illustrative Molecular Docking Results for a Benzamide (B126) Ligand

| Target Protein | Binding Site Residues Involved in Interaction | Predicted Binding Energy (kcal/mol) | Type of Interaction |

| Kinase X | ASP-145 | -7.8 | Hydrogen Bond (with amide N-H) |

| LYS-88 | -7.8 | Hydrogen Bond (with amide C=O) | |

| LEU-130, VAL-75 | -7.8 | Hydrophobic (with isobutyl group) | |

| PHE-144 | -7.8 | π-π Stacking (with phenyl ring) | |

| Protease Y | GLY-101, SER-102 | -6.5 | Hydrogen Bond (with amide group) |

| ILE-54, ALA-99 | -6.5 | Hydrophobic (with isobutyl and phenyl) |

This table represents a hypothetical outcome to illustrate the type of data generated from a molecular docking study. nih.govscialert.netmdpi.com

Applications of 4 Azido N Isobutyl Benzamide in Bioorthogonal Chemistry and Advanced Organic Synthesis

Utilization in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

There is no available research documenting the use of 4-Azido-N-isobutyl-benzamide in CuAAC reactions. Consequently, information regarding its reaction scope, efficiency with various alkyne partners, specific mechanistic pathways, or the effects of different ligands and catalysts is currently nonexistent in scientific literature.

Reaction Scope and Efficiency with Diverse Alkyne Partners

No data has been published on the reactivity of 4-Azido-N-isobutyl-benzamide with terminal or internal alkynes under CuAAC conditions.

Mechanistic Considerations of CuAAC with 4-Azido-N-isobutyl-benzamide as a Substrate

Specific mechanistic studies involving this particular azide (B81097) have not been conducted or reported.

Ligand Effects and Catalyst Optimization in CuAAC Applications

There are no reports on the optimization of copper catalysts or the effect of accelerating ligands for the specific use of 4-Azido-N-isobutyl-benzamide in CuAAC.

Exploitation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The scientific literature contains no information on the application of 4-Azido-N-isobutyl-benzamide in metal-free SPAAC reactions.

Design of Compatible Cyclooctyne (B158145) Reagents for Metal-Free Bioconjugation

No studies have been published that explore the compatibility and reaction design between 4-Azido-N-isobutyl-benzamide and various strained cyclooctyne reagents.

Kinetics and Selectivity of SPAAC in Complex Chemical Environments

Kinetic data, including reaction rate constants and selectivity studies for the SPAAC reaction involving 4-Azido-N-isobutyl-benzamide, have not been reported.

Role in Other Bioorthogonal Reactions (e.g., Staudinger Ligation, Inverse-Electron-Demand Diels-Alder)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of 4-Azido-N-isobutyl-benzamide is a key functional group for such reactions, enabling its participation in ligations that are highly selective and biocompatible.

Staudinger Ligation

The Staudinger Ligation is a highly chemoselective reaction between an azide and a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond. thermofisher.com This reaction has been instrumental in chemical biology for labeling biomolecules. nih.gov In the context of 4-Azido-N-isobutyl-benzamide, the azide moiety serves as a chemical handle. It reacts with a phosphine (B1218219) reagent, which is typically conjugated to a reporter molecule such as a fluorescent dye or a biotin (B1667282) tag.

The mechanism, an adaptation of the classic Staudinger reaction, involves the initial formation of an aza-ylide intermediate. thermofisher.com In the bioorthogonal version developed by Saxon and Bertozzi, the phosphine contains an ortho-ester group that traps the aza-ylide, leading to a stable amide linkage after hydrolysis. raineslab.com This process is highly efficient and proceeds under mild, aqueous conditions, making it suitable for biological applications. raineslab.com The reaction has been shown to be effective for coupling peptide fragments and labeling proteins without affecting the stereochemistry of the participating molecules. raineslab.comnih.gov

The key features of the Staudinger Ligation are its high chemoselectivity and the orthogonality of the azide and phosphine functional groups to most biological molecules. This ensures that the ligation occurs specifically between the intended partners without side reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction known for its exceptionally fast reaction rates and high selectivity. sigmaaldrich.com This cycloaddition occurs between an electron-deficient diene and an electron-rich dienophile. nih.gov Commonly used dienes for bioorthogonal IEDDA reactions include tetrazines and triazines. sigmaaldrich.comnih.gov

While the azide group of 4-Azido-N-isobutyl-benzamide does not directly participate in the IEDDA reaction, the benzamide (B126) scaffold can be strategically modified to include a dienophile, such as a strained alkyne or alkene. In such a design, the molecule becomes a dual-functional probe. The dienophile component can rapidly react with a tetrazine-functionalized reporter molecule via IEDDA, while the azide group remains available for an orthogonal reaction, such as a Staudinger ligation or a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This dual functionality allows for multi-step or differential labeling strategies in complex chemical or biological systems. The IEDDA reaction is irreversible, copper-free, and produces only dinitrogen as a byproduct, highlighting its utility in bioconjugation. sigmaaldrich.com

| Feature | Staudinger Ligation | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Reactants | Azide + Engineered Phosphine | Electron-deficient Diene + Electron-rich Dienophile |

| Bond Formed | Amide | Dihydropyridazine (from Tetrazine) |

| Key Advantage | High chemoselectivity; orthogonal to most biological functional groups. | Exceptionally fast kinetics; copper-free. |

| Role of 4-Azido-N-isobutyl-benzamide | The azide group is a direct participant in the reaction. | The benzamide scaffold could be functionalized with a dienophile, leaving the azide available for other reactions. |

Development of 4-Azido-N-isobutyl-benzamide as a Chemical Probe

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein. The structure of 4-Azido-N-isobutyl-benzamide incorporates features that make it a valuable scaffold for the development of such probes.

Design Principles for Azide-Functionalized Benzamide Probes for Molecular Labeling

The design of effective chemical probes based on the azide-functionalized benzamide scaffold involves several key principles:

Recognition Element: The core benzamide structure can serve as a recognition element that provides binding affinity and selectivity for a specific biological target. The substituents on the benzene (B151609) ring and the amide nitrogen (the N-isobutyl group) can be modified to optimize these interactions. For instance, certain benzamide derivatives are known to be potent inhibitors of enzymes like histone deacetylases (HDACs). nih.gov

Bioorthogonal Handle: The 4-azido group acts as a versatile bioorthogonal handle. This functional group is largely abiotic and does not typically react with biological nucleophiles, ensuring its stability until a specific reaction partner is introduced. sigmaaldrich.com It enables covalent attachment of reporter tags (e.g., fluorophores, biotin) for visualization or isolation of the target. jenabioscience.com

Photoreactive Group: Aryl azides, such as the one in 4-Azido-N-isobutyl-benzamide, can function as photoaffinity labeling agents. nih.govresearchgate.net Upon irradiation with UV light, the azide is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein. This allows for irreversible labeling and identification of the target.

Modulation of Physicochemical Properties: The N-isobutyl group helps to tune the probe's physicochemical properties, such as solubility and cell permeability, which are critical for its effectiveness in biological assays.

| Component | Function | Example Application |

| Benzamide Core | Target Recognition | Binds to the active site of an enzyme (e.g., HDAC). nih.gov |

| 4-Azido Group | Bioorthogonal Handle / Photoreactive Group | Attachment of a fluorescent dye via Staudinger ligation; Covalent cross-linking to a target protein upon UV activation. nih.govnih.gov |

| N-isobutyl Group | Physicochemical Modifier | Improves solubility and membrane permeability. |

Strategies for Bioconjugation and Selective Tagging in Chemical Systems

The azide group on 4-Azido-N-isobutyl-benzamide is central to strategies for bioconjugation and selective tagging. After the probe has bound to its intended target, the azide handle can be used for covalent modification in a two-step process.

Staudinger Ligation: As previously discussed, the azide can be ligated with a phosphine-derivatized tag. This method is highly specific and works well in complex biological environments, including on the surface of living cells.

Azide-Alkyne Cycloaddition ("Click Chemistry"): This is another widely used bioorthogonal reaction. The azide can react with an alkyne-functionalized molecule to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., dibenzocyclooctyne, DBCO) is used in a strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.com SPAAC is particularly useful for live-cell imaging due to the toxicity of copper catalysts.

These bioconjugation strategies allow for the selective tagging of target molecules that have been labeled with the 4-Azido-N-isobutyl-benzamide probe. For example, after a photoaffinity labeling experiment to covalently link the probe to its target protein, the azide handle can be used to attach a biotin tag. The biotinylated protein can then be enriched from a complex cell lysate using streptavidin-coated beads for subsequent identification by mass spectrometry.

Integration into Combinatorial Library Synthesis for Chemical Tool Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of molecules, known as chemical libraries, which can be screened for desired biological activities. ijpsonline.comnih.gov The structure of 4-Azido-N-isobutyl-benzamide makes it a valuable building block for integration into such libraries for the discovery of new chemical tools.

The core principle of combinatorial chemistry is the systematic and repetitive connection of different "building blocks" to create a vast array of final compounds. ijpsonline.comiipseries.org 4-Azido-N-isobutyl-benzamide can be used as a scaffold or building block in several ways:

Scaffold Diversity: The benzamide core can be synthesized from a variety of benzoic acids and amines, allowing for diversity around the central ring and the amide group.

Post-Synthesis Modification: A library of benzamide derivatives can be synthesized, each bearing the 4-azido group. This azide then serves as a common chemical handle for a subsequent diversification step. Using high-throughput "click chemistry," a wide range of alkyne-containing fragments can be attached to the azide, rapidly generating a large library of triazole-containing final products. nih.gov This approach allows for the exploration of a vast chemical space around the core benzamide scaffold.

The utility of azide-containing libraries has been demonstrated in the discovery of enzyme inhibitors. nih.gov By creating a library derived from a scaffold like 4-Azido-N-isobutyl-benzamide, researchers can screen for molecules with specific biological functions, such as inhibiting a particular enzyme or disrupting a protein-protein interaction. The compounds identified from these screens can then be further optimized to serve as potent and selective chemical probes or potential drug leads.

Q & A

Q. What are the critical safety protocols for synthesizing and handling 4-Azido-N-isobutyl-benzamide in laboratory settings?

Methodological Answer: The azido group (-N₃) in 4-Azido-N-isobutyl-benzamide is highly reactive and poses explosion risks under mechanical shock or heating. Key safety measures include:

- Temperature control : Conduct reactions below 25°C to minimize decomposition risks.

- Protective equipment : Use blast shields, anti-static gloves, and fume hoods during synthesis .

- Waste disposal : Segregate azide-containing waste and neutralize with sodium nitrite/acid solutions before disposal .

- Documentation : Follow GHS-compliant labeling (e.g., "S22: Do not breathe dust") and maintain safety data sheets (SDS) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 4-Azido-N-isobutyl-benzamide?

Methodological Answer:

- ¹H/¹³C NMR : The isobutyl group will show distinct signals:

- δ 0.8–1.0 ppm (6H, -CH(CH₂CH₃)) for methyl protons.

- δ 2.1–2.3 ppm (1H, -CH(CH₂CH₃)) for the methine proton.

- Aromatic protons (benzamide ring) appear at δ 7.3–8.1 ppm .

- IR spectroscopy : Confirm the azido group via a sharp peak at ~2100 cm⁻¹ (N₃ stretch) and amide C=O at ~1650 cm⁻¹ .

Q. What crystallization strategies optimize single-crystal X-ray diffraction (SC-XRD) analysis for this compound?

Methodological Answer:

- Solvent selection : Use slow-evaporation methods with low-polarity solvents (e.g., ethyl acetate/hexane mixtures) to promote crystal growth.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

- Data refinement : Employ SHELXL for small-molecule refinement, prioritizing anisotropic displacement parameters for the azido group .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the compound’s reactivity predictions vs. experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for azide cycloaddition reactions (e.g., Huisgen 1,3-dipolar reactions). Compare computed activation energies (ΔG‡) with experimental kinetic data.

- Contradiction analysis : If experimental yields are lower than predicted, assess solvent effects (e.g., dielectric constant) or steric hindrance from the isobutyl group using molecular dynamics simulations .

Q. What strategies address inconsistencies in biological activity data across cell-based assays?

Methodological Answer:

- Dose-response normalization : Use Hill equation modeling to standardize EC₅₀ values across assays.

- Confounding variables : Test for off-target interactions (e.g., mitochondrial toxicity via MTT assays) and validate target engagement via SPR (surface plasmon resonance) .

- Replicate design : Perform triplicate experiments with blinded controls to minimize observer bias .

Q. How does the azido group’s orientation in the crystal lattice influence photochemical stability?

Methodological Answer:

- SC-XRD analysis : Refine the structure with SHELXL to determine dihedral angles between the azido group and benzamide plane. Use ORTEP-3 to visualize thermal ellipsoids and assess positional disorder .

- Accelerated stability testing : Expose crystals to UV light (254 nm) and monitor azide decomposition via HPLC. Correlate decay rates with crystallographic packing indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.